Product packaging for 3-Cyclopropyl-3-methylbutanoyl chloride(Cat. No.:CAS No. 1021939-07-0)

3-Cyclopropyl-3-methylbutanoyl chloride

Cat. No.: B2779771
CAS No.: 1021939-07-0
M. Wt: 160.64
InChI Key: XKTIYNREYBUBSW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-methylbutanoyl chloride ( 1021939-07-0 ) is a chemical building block with the molecular formula C8H13ClO and a molecular weight of 160.64 g/mol . Its primary research application is as a key synthetic intermediate in the development and synthesis of novel sesquiterpenoid STAT3 inhibitors . STAT3 (Signal Transducer and Activator of Transcription 3) is a transcription factor that is a prominent target in oncology research, and its inhibition is a promising therapeutic strategy for various cancers . This acyl chloride is utilized in chemical reactions to introduce the 3-cyclopropyl-3-methylbutanoyl moiety into more complex molecular structures, which are being investigated for their potential to inhibit STAT3 in cancer cells . Preclinical research involving these inhibitors has shown activity against a range of tumor types, including gliomas, breast cancer, and pancreatic carcinoma . As a reactive acylating agent, this compound is a versatile reagent for amide bond formation and other derivatization reactions. It is offered with a purity of ≥95% . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Proper handling procedures are required for this acid chloride.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13ClO B2779771 3-Cyclopropyl-3-methylbutanoyl chloride CAS No. 1021939-07-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-3-methylbutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO/c1-8(2,5-7(9)10)6-3-4-6/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTIYNREYBUBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)Cl)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Cyclopropyl 3 Methylbutanoyl Chloride

Synthesis from Carboxylic Acid Precursors

The most direct and widely employed method for the synthesis of 3-Cyclopropyl-3-methylbutanoyl chloride is through the nucleophilic acyl substitution of 3-cyclopropyl-3-methylbutanoic acid. This transformation involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom (-Cl). The efficacy of this conversion hinges on the activation of the hydroxyl group into a better leaving group, a role fulfilled by various chlorinating agents.

Chlorinating Agents and Their Role in Acyl Chloride Formation

The selection of a suitable chlorinating agent is critical for the successful synthesis of acyl chlorides. These reagents react with the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by a chloride ion. The most common and effective agents for the preparation of this compound are thionyl chloride and oxalyl chloride.

Thionyl chloride is a cornerstone reagent for the conversion of carboxylic acids to acyl chlorides, including the synthesis of this compound. smolecule.com The reaction mechanism proceeds through a two-step nucleophilic acyl substitution. smolecule.com Initially, the oxygen atom of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This step forms a reactive acyl chlorosulfite intermediate, effectively converting the hydroxyl group into an excellent leaving group. google.com

In the subsequent step, a chloride ion, which may be generated in the first step, acts as a nucleophile and attacks the carbonyl carbon of the intermediate. youtube.comyoutube.com This attack leads to the reformation of the carbonyl double bond and the departure of the leaving group, which decomposes into sulfur dioxide (SO₂) and a chloride ion. youtube.com The gaseous nature of the byproducts, sulfur dioxide and hydrogen chloride (HCl), simplifies the purification process as they can be easily removed from the reaction mixture. youtube.com

Reaction Scheme: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)

Key Aspects of Thionyl Chloride Mediated Synthesis
FeatureDescriptionAdvantage
ReagentThionyl Chloride (SOCl₂)Cost-effective and highly reactive.
MechanismNucleophilic acyl substitution via an acyl chlorosulfite intermediate.Efficient conversion of the -OH group into a good leaving group.
ByproductsSulfur Dioxide (SO₂) and Hydrogen Chloride (HCl)Gaseous byproducts are easily removed, simplifying product isolation. youtube.com
Typical ConditionsOften performed neat (without solvent) at reflux temperatures.High concentration of reactants can lead to faster reaction rates. commonorganicchemistry.com

Oxalyl chloride is another highly effective reagent for converting carboxylic acids to acyl chlorides and is particularly noted for being a milder alternative to thionyl chloride. smolecule.comchemicalbook.com Its use in the synthesis of this compound typically involves a catalytic amount of N,N-dimethylformamide (DMF). smolecule.com

The reaction is initiated by the formation of a highly electrophilic Vilsmeier reagent (an iminium intermediate) from the reaction between oxalyl chloride and DMF. smolecule.com The carboxylic acid then reacts with this intermediate, which facilitates the substitution of the hydroxyl group with chloride. The process regenerates the DMF catalyst, allowing it to be used in substoichiometric amounts. smolecule.com The byproducts of this reaction, carbon dioxide (CO₂) and carbon monoxide (CO), are also gases, which facilitates their removal. smolecule.com This method is often preferred for substrates that may be sensitive to the harsher conditions associated with thionyl chloride. smolecule.com

Reaction Scheme: R-COOH + (COCl)₂ --(DMF catalyst)--> R-COCl + CO (g) + CO₂ (g) + HCl (g)

Characteristics of Oxalyl Chloride Mediated Synthesis
FeatureDescriptionAdvantage
ReagentOxalyl Chloride [(COCl)₂]Milder reaction conditions compared to SOCl₂. chemicalbook.com
CatalystN,N-Dimethylformamide (DMF)Increases reaction rate via formation of the Vilsmeier reagent. smolecule.com
ByproductsCarbon Monoxide (CO), Carbon Dioxide (CO₂), and Hydrogen Chloride (HCl)All byproducts are gaseous, simplifying workup. smolecule.com
Typical ConditionsReactions are typically conducted at 0–25°C in an inert solvent. smolecule.comSuitable for acid-sensitive or thermally labile substrates.

While thionyl chloride and oxalyl chloride are the most prevalent reagents, other chlorinating agents can also be employed for the synthesis of acyl chlorides from carboxylic acids. These include phosphorus-based reagents such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃).

Phosphorus Pentachloride (PCl₅): This solid reagent reacts with carboxylic acids at room temperature to produce the corresponding acyl chloride. The byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride. The liquid phosphoryl chloride must be separated from the acyl chloride product, often by distillation.

Phosphorus Trichloride (PCl₃): This liquid reagent also converts carboxylic acids to acyl chlorides. The reaction yields phosphorous acid (H₃PO₃) as a byproduct, which also requires separation from the desired product.

Reaction Conditions and Optimization Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often manipulated include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

The solvent can play a significant role in the outcome of the chlorination reaction. Its choice depends on the specific chlorinating agent being used.

Temperature and Pressure Parameters in Synthetic Protocols

Precise control of temperature is crucial in the synthesis of this compound to ensure optimal reaction rates and minimize the formation of byproducts. The specific temperature parameters are largely dependent on the chlorinating agent employed.

When thionyl chloride (SOCl₂) is used for the conversion of 3-cyclopropyl-3-methylbutanoic acid, the reaction is typically conducted under anhydrous conditions at temperatures ranging from 25–70°C. acs.org The evolution of sulfur dioxide (SO₂) gas can serve as an indicator of reaction progression. acs.org

For syntheses utilizing oxalyl chloride, a milder approach is often adopted, with reactions carried out at temperatures between 0–25°C in an inert solvent. acs.org This lower temperature range is particularly advantageous for substrates that may be sensitive to higher temperatures.

Information regarding specific pressure parameters for the synthesis of this compound is not extensively detailed in publicly available scientific literature. Typically, these reactions are performed at atmospheric pressure. However, the removal of gaseous byproducts, such as carbon monoxide and carbon dioxide in the case of oxalyl chloride, can be facilitated by conducting the final stages of the reaction under reduced pressure. acs.org

Table 1: Temperature Parameters for the Synthesis of this compound

Chlorinating AgentTypical Temperature Range (°C)
Thionyl Chloride (SOCl₂)25–70
Oxalyl Chloride ((COCl)₂)0–25
Catalytic Additives for Enhanced Reaction Efficiency

To improve the rate and efficiency of the chlorination of 3-cyclopropyl-3-methylbutanoic acid, catalytic additives are frequently employed. These catalysts function by activating the carboxylic acid or the chlorinating agent, thereby facilitating the nucleophilic acyl substitution.

A commonly used catalyst in these reactions is dimethylformamide (DMF). acs.org In reactions involving oxalyl chloride, DMF coordinates with the reagent to form a highly electrophilic iminium intermediate, which is the active chlorinating species. This process regenerates DMF, allowing it to be used in catalytic amounts, which minimizes waste. acs.org The use of catalytic DMF enables the reaction to proceed efficiently at ambient temperatures. acs.org

Table 2: Common Catalytic Additive for this compound Synthesis

CatalystRole
Dimethylformamide (DMF)Forms a reactive Vilsmeier-Haack type reagent with the chlorinating agent, facilitating the reaction.

Novel Synthetic Routes and Process Development

The development of novel synthetic methodologies for this compound is an area of ongoing interest, driven by the desire for more efficient, selective, and sustainable processes.

Exploration of Chemo- and Regioselective Synthesis
Green Chemistry Approaches to this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of acyl chlorides, including this compound, to reduce the environmental impact of chemical production.

One area of focus is the use of more environmentally benign solvents. Bio-based solvents such as cyclopentyl methyl ether (CPME) are being explored as replacements for traditional hydrocarbon solvents to improve the safety profile of the reaction. smolecule.com

Another green chemistry approach involves the use of alternative energy sources to drive the reaction. Microwave-assisted synthesis using thionyl chloride has been shown to significantly reduce reaction times, in some cases by as much as 50%, while maintaining high yields of over 90%. smolecule.com

The choice of chlorinating agent also has implications for the greenness of the process. A lifecycle analysis comparing different chlorinating agents has highlighted that phosphorus trichloride (PCl₃) has a superior atom economy (78%) compared to thionyl chloride (65%). This suggests that phosphorus-based routes could be a more sustainable option for industrial-scale production. smolecule.com Furthermore, continuous flow chemistry presents a promising avenue for the safer and more efficient synthesis of acyl chlorides by allowing for precise control over reaction parameters and minimizing the handling of hazardous reagents. acs.org

Table 3: Comparison of Chlorinating Agents from a Green Chemistry Perspective

Chlorinating AgentAtom Economy (%)
Phosphorus Trichloride (PCl₃)78
Thionyl Chloride (SOCl₂)65

Chemical Reactivity and Reaction Mechanisms of 3 Cyclopropyl 3 Methylbutanoyl Chloride

Nucleophilic Acyl Substitution Pathways

As an acyl chloride, the primary mode of reactivity for 3-cyclopropyl-3-methylbutanoyl chloride involves nucleophilic acyl substitution. smolecule.com This class of reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon, followed by the expulsion of the chloride ion, which is an excellent leaving group. masterorganicchemistry.comkhanacademy.org The presence of both a cyclopropane (B1198618) ring and a bulky quaternary carbon center introduces unique electronic and steric factors that influence these pathways. smolecule.com

Mechanistic Investigations of Carbonyl Activation and Nucleophilic Attack

The electrophilic carbonyl carbon in this compound is the primary site for nucleophilic attack. smolecule.com Mechanistic studies indicate that the compound can follow two parallel nucleophilic acyl substitution channels, with the dominant pathway being highly dependent on the solvent composition. smolecule.com

The reaction mechanism is subject to a combination of electronic and steric effects. The adjacent cyclopropyl (B3062369) group provides a degree of electronic stabilization to the reaction's intermediate through σ-donation. smolecule.com However, the tert-butyl-like quaternary carbon center creates significant steric congestion. smolecule.com This steric hindrance can impede the approach of the nucleophile to the carbonyl carbon. smolecule.comyoutube.com These opposing factors result in the compound's reactivity being under mixed electronic-steric control. smolecule.com The general mechanism begins with the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. youtube.com The carbonyl double bond is then reformed, which facilitates the elimination of the chloride leaving group. youtube.com

Formation of Esters from Alcoholysis Reactions

In the presence of alcohols, this compound undergoes alcoholysis to form the corresponding esters. The alcohol acts as the nucleophile, attacking the carbonyl carbon. smolecule.com This reaction is a standard transformation for acyl chlorides and proceeds through the nucleophilic acyl substitution pathway. The final products are the respective ester and hydrogen chloride.

Table 1: General Alcoholysis Reaction

Reactants Product

Amide Synthesis through Aminolysis Reactions

Aminolysis of this compound with ammonia (B1221849), primary amines, or secondary amines yields the corresponding amides. smolecule.com This reaction is typically vigorous. libretexts.org The reaction proceeds in two stages: first, the amine attacks the acyl chloride to form the amide and hydrogen chloride gas. libretexts.org The hydrogen chloride produced then reacts with a second equivalent of the amine to form an ammonium (B1175870) chloride salt. libretexts.org Consequently, two equivalents of the amine are generally required for the reaction to go to completion. libretexts.org Alternatively, one equivalent of the amine can be used along with a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct. hud.ac.uk

Table 2: General Aminolysis Reaction

Reactants Product

Reactivity with Other Nucleophiles (e.g., Thiols, Carbanions)

This compound also reacts with a variety of other nucleophiles.

Thiols : Thiols react in a manner analogous to alcohols, attacking the carbonyl carbon to produce thioesters via a nucleophilic acyl substitution mechanism. Under certain conditions, reactions involving cyclopropanes and thiolates can also lead to ring-opening. researchgate.net

Carbanions : Carbon-based nucleophiles, such as those found in Grignard reagents and organolithium compounds, readily react with acyl chlorides. The initial reaction typically yields a ketone. If an excess of the carbanionic reagent is present, it can attack the newly formed ketone to generate a tertiary alcohol after an acidic workup. byjus.com

Cyclopropane Ring-Opening Reactions

Beyond the reactions at the carbonyl group, the strained three-membered ring of this compound can participate in ring-opening reactions under specific conditions. smolecule.compharmaguideline.com This reactivity is a direct consequence of the inherent strain within the cyclopropane ring. stackexchange.com Electrophilic ring-opening can occur, for instance, in the presence of certain electrophiles, leading to a linear carbon chain. rsc.org

Influence of Ring Strain and Steric Hindrance on Reactivity

The chemical behavior of this compound is significantly modulated by the interplay of ring strain and steric hindrance. smolecule.com

Ring Strain : The C-C-C bond angles in a cyclopropane ring are constrained to 60°, a significant deviation from the preferred 109.5° angle for sp³-hybridized carbon atoms. stackexchange.com This bond angle strain, also known as Baeyer strain, makes the ring thermodynamically unstable and susceptible to reactions that lead to ring-opening, thereby relieving the strain. pharmaguideline.comstackexchange.com The torsional stress introduced by the strained ring can also influence the energy of reaction transition states. smolecule.com

Steric Hindrance : The quaternary carbon adjacent to the acyl chloride group creates a sterically hindered environment around the reaction center. smolecule.com This bulkiness can physically block or slow the approach of nucleophiles, potentially favoring reactions with smaller nucleophiles or influencing the regioselectivity of certain reactions. youtube.comyoutube.com This steric congestion, combined with the electronic properties of the cyclopropyl moiety, places the compound's reactivity under a delicate balance of steric and electronic control. smolecule.com

Acid-Catalyzed Ring Opening and Subsequent Transformations

Under acidic conditions, the cyclopropane ring of this compound is susceptible to cleavage. This reactivity is driven by the relief of the inherent ring strain (over 100 kJ/mol) of the three-membered ring. nih.gov The process is initiated by the protonation or coordination of a Lewis acid to the carbonyl oxygen of the acyl chloride. wikipedia.org This activation enhances the electron-withdrawing nature of the acyl group, further polarizing the adjacent carbon-carbon bonds of the cyclopropane ring and making them more susceptible to nucleophilic attack or rearrangement.

The mechanism often proceeds through the formation of a carbocationic intermediate. rsc.orgstackexchange.com Depending on the reaction conditions and the structure of the substrate, the ring can open to form various products. For instance, in the presence of a nucleophile, a 1,5-addition product can be formed. Lewis acid-mediated reactions of cyclopropyl alkyl ketones with various reagents have been shown to yield ring-opened products via the formation of enolates or carbocationic intermediates. researchgate.net For example, SnCl₄-mediated reactions of cyclopropyl alkyl ketones can lead to spiro-γ-lactones through a sequence involving nucleophilic ring-opening by water, an aldol-type reaction, and subsequent cyclization. researchgate.net

A general representation of this acid-catalyzed process is outlined below:

StepDescriptionIntermediate
1. Activation The carbonyl oxygen is protonated or coordinates to a Lewis acid (LA), increasing the electrophilicity of the carbonyl carbon.Activated Acyl Chloride Complex
2. Ring Opening The strained C-C bond of the cyclopropane ring cleaves, leading to the formation of a homoallylic carbocation or a related intermediate.Carbocation Intermediate
3. Transformation The carbocation can be trapped by a nucleophile, undergo rearrangement, or participate in subsequent cyclization events, leading to a variety of acyclic or new cyclic products.Final Product(s)

Electrophilic Activation of the Cyclopropane Ring

The concept of "electrophilic cyclopropanes" refers to cyclopropane rings substituted with electron-accepting groups, such as a carbonyl moiety. nih.gov In this compound, the acyl chloride group acts as a powerful electron-withdrawing group, activating the cyclopropane ring. This activation polarizes the C1–C2 bond of the ring, rendering the carbon atoms electrophilic and thus susceptible to attack by nucleophiles. nih.govbohrium.com

This inherent electrophilicity allows the cyclopropane to function as a "σ-electrophile," undergoing polar, ring-opening reactions with a range of nucleophiles to form methylene-extended Michael adducts. nih.gov The reactivity is significantly enhanced compared to non-activated cyclopropanes. Kinetic studies on related systems, such as 1,1-dicyano-substituted cyclopropanes, have provided quantitative data on their reactivity towards nucleophiles like thiophenolates and azide (B81097) ions. nih.gov The presence of the carbonyl group facilitates charge delocalization in the transition state of the nucleophilic attack, lowering the activation energy for the ring-opening process. nih.gov

Intramolecular Reactions and Cyclizations

The dual functionality of this compound makes it a suitable substrate for intramolecular reactions, particularly Friedel-Crafts acylations, provided an aromatic ring is present elsewhere in the molecule or as a reaction partner. Lewis acid-catalyzed intramolecular acylation reactions are well-established for forming five-, six-, and seven-membered rings from arylalkanoyl and alkenoyl chlorides. scribd.commasterorganicchemistry.com

In a closely analogous system, n-(1-phenylcyclopropyl)alkanoyl chlorides undergo Lewis acid-promoted intramolecular cyclization. scribd.comacs.org Depending on the length of the carbon chain separating the acyl chloride and the phenyl-substituted cyclopropane, the reaction can proceed via acylation of either the phenyl ring or the cyclopropane ring. For instance, treatment of 3-(1-phenylcyclopropyl)propanoyl chloride with stannic chloride (SnCl₄) results in acylation of the phenyl ring to form spiro[cyclopropane-1,4'-tetral-1'-one]. scribd.com This demonstrates the viability of the acyl chloride moiety to react intramolecularly. While the specific substrate this compound lacks an internal aromatic ring, its use in intermolecular Friedel-Crafts reactions with aromatic compounds would be expected. An intramolecular variant would require tethering it to an aromatic group. The general mechanism involves the formation of a highly electrophilic acylium ion upon treatment with a Lewis acid, which is then attacked by the nucleophilic aromatic ring. youtube.com

Transition Metal-Catalyzed Transformations Involving the Acyl Chloride Moiety

The acyl chloride group is a versatile handle for various transition metal-catalyzed cross-coupling reactions. These transformations typically involve the oxidative addition of the C-Cl bond to a low-valent metal center, such as palladium(0) or rhodium(I). wikipedia.org

Acyl Sonogashira Coupling: This reaction couples the acyl chloride with a terminal alkyne to form an alkynyl ketone. mdpi.comwikipedia.org The process is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. mdpi.comresearchgate.net This method is highly efficient for creating C(sp²)-C(sp) bonds.

Catalyst System: PdCl₂(PPh₃)₂ / CuI

Base: Triethylamine (Et₃N) or other amines

General Reaction: R-COCl + H-C≡C-R' → R-CO-C≡C-R' + HCl

Decarbonylative Coupling: In these reactions, the acyl chloride loses carbon monoxide (CO) upon reaction with a transition metal catalyst, generating an organometallic intermediate that can then participate in cross-coupling. acs.orgnih.gov Palladium catalysts with specific bulky phosphine (B1218219) ligands, such as Brettphos, are effective for this transformation. nih.gov This allows the acyl chloride to serve as a synthetic equivalent of an aryl or alkyl halide, enabling the formation of C-C, C-N, C-O, and C-S bonds. acs.org For this compound, this would lead to the formation of a neopentyl-type palladium intermediate, which could then couple with various nucleophiles.

Coupling PartnerProduct TypeReference
Organoboron ReagentsBiaryls/Alkylarenes acs.org
AminesAryl/Alkyl Amines nih.gov
Alcohols/PhenolsAryl/Alkyl Ethers nih.gov
ThiolsAryl/Alkyl Sulfides nih.gov

Comparative Reactivity Studies with Analogous Acyl Chlorides

The reactivity of this compound is influenced by both electronic and steric factors, which can be understood by comparing it with analogous acyl chlorides.

Steric Hindrance: The presence of a quaternary carbon atom adjacent to the carbonyl group (a neopentyl-like structure) imparts significant steric hindrance. This bulkiness slows the rate of nucleophilic acyl substitution compared to less hindered acyl chlorides like acetyl chloride or propanoyl chloride. openstax.orgacs.org The reactivity order for acylation is generally primary > secondary > tertiary with respect to the substitution pattern near the carbonyl group. openstax.org Therefore, this compound would be expected to be less reactive than linear acyl chlorides but potentially more reactive than extremely hindered acyl chlorides like pivaloyl chloride (2,2-dimethylpropanoyl chloride), as the cyclopropyl group is sterically less demanding than a tert-butyl group.

Electronic Effects: The acyl chloride functional group is significantly more reactive than an alkyl chloride due to the high positive charge on the carbonyl carbon, induced by the two electronegative oxygen and chlorine atoms. libretexts.orgquora.com Compared to an analogous acyl chloride without the cyclopropane ring (e.g., 3,3-dimethylbutanoyl chloride), the cyclopropyl group can exert a slight electron-donating effect through its σ-bonds, which might slightly decrease the electrophilicity of the carbonyl carbon. However, this effect is generally considered minor compared to the steric factors and the inherent high reactivity of the acyl chloride group. chemguideforcie.co.uk When compared to benzoyl chloride, where the carbonyl group is attached to a benzene (B151609) ring, the reactivity can be slower because the positive charge on the carbonyl carbon can be delocalized into the aromatic ring. chemguideforcie.co.uk

A qualitative comparison of reactivity towards a standard nucleophile is presented below:

Acyl ChlorideKey FeatureExpected Relative Reactivity
Ethanoyl chlorideUnhindered, aliphaticVery High
3,3-Dimethylbutanoyl chlorideSterically hindered (neopentyl)Moderate
This compound Sterically hindered (neopentyl-like)Moderate (similar to or slightly higher than the above)
Pivaloyl chlorideVery sterically hindered (tert-butyl)Low
Benzoyl chlorideAromatic, resonance delocalizationModerate to Low

Applications in Organic Synthesis and Chemical Building Blocks

Role as a Key Intermediate in Complex Molecule Synthesis

As a key intermediate, 3-cyclopropyl-3-methylbutanoyl chloride serves as a foundational building block for the assembly of more complex molecules. smolecule.com Its utility stems from the high reactivity of the acyl chloride group, which can be readily converted into various other functionalities. This compound is part of a broader class of organic intermediates, which are transient species that form during a chemical reaction and are essential for guiding the reaction pathway and outcome. zmsilane.com The cyclopropyl (B3062369) group, in particular, is a significant structural motif in medicinal chemistry, often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, or modify physicochemical properties. mdpi.comresearchgate.netresearchgate.net

The primary role of this compound in synthesis is to act as an acylating agent, enabling the construction of a variety of carbonyl-containing compounds. The electrophilic nature of the carbonyl carbon makes it highly susceptible to attack by nucleophiles in a class of reactions known as nucleophilic acyl substitution. smolecule.com

This reactivity allows for the facile synthesis of several key functional groups:

Carboxylic Acids: Reaction with water leads to the hydrolysis of the acyl chloride, forming the corresponding 3-cyclopropyl-3-methylbutanoic acid. smolecule.com

Esters: Treatment with various alcohols results in the formation of esters. smolecule.com

Amides: Reaction with primary or secondary amines yields substituted amides, which are particularly valuable structures in drug discovery. smolecule.commdpi.com

Furthermore, it can participate in Friedel-Crafts acylation reactions, where it is used to introduce the 3-cyclopropyl-3-methylbutanoyl group onto aromatic rings, thereby creating complex cyclopropyl-substituted ketones. smolecule.comorgsyn.org

Beyond the direct formation of stable carbonyl compounds, this compound is a precursor for more advanced synthetic intermediates. The introduction of its unique carbon skeleton into a molecule creates a new, more complex intermediate that can undergo further transformations. The derivatives of this compound are explored for potential therapeutic applications due to their structural novelty and potential biological activity. smolecule.com The cyclopropane (B1198618) ring itself is a desirable feature in modern drug discovery, and intermediates containing this moiety are sought after for the synthesis of new pharmaceutical agents. researchgate.netresearchgate.net The creation of amides and esters from this compound represents the formation of advanced intermediates that are steps closer to complex target molecules, especially within pharmaceutical and agrochemical research programs. smolecule.comresearchgate.net

Derivatization Strategies for Structural Diversity

Derivatization is a key strategy in chemical and pharmaceutical research to create new molecules with diverse properties. This compound is an ideal starting material for such strategies, allowing chemists to easily generate a wide array of structurally related compounds.

The synthesis of amides and esters via nucleophilic acyl substitution is a cornerstone of organic chemistry. libretexts.orgyoutube.com For this compound, this reaction provides a direct route to a diverse range of derivatives for academic and industrial research. The reaction's efficiency is high because the chloride ion is an excellent leaving group. libretexts.org By selecting from a vast pool of commercially available alcohols and amines, researchers can systematically modify the structure and explore how these changes affect the molecule's physical, chemical, and biological properties. Amides containing a cyclopropane ring, for instance, are of significant interest for their potential bioactivity. smolecule.commdpi.com

Reaction TypeReactantGeneral Product
Esterification R-OH (Alcohol)3-Cyclopropyl-3-methylbutanoate Ester
Amidation R-NH₂ (Primary Amine)N-substituted 3-Cyclopropyl-3-methylbutanamide
Amidation R₂NH (Secondary Amine)N,N-disubstituted 3-Cyclopropyl-3-methylbutanamide

Table 1: General derivatization reactions of this compound with alcohols and amines to generate esters and amides.

In modern drug discovery, collections of compounds known as "scaffold libraries" are synthesized to be tested for biological activity. mdpi.com A scaffold is a core molecular structure to which various functional groups can be attached. This compound is used to introduce the 3-cyclopropyl-3-methylbutanoyl moiety into these libraries. cymitquimica.com By reacting it with core scaffolds containing nucleophilic functional groups (such as amines or alcohols), researchers can systematically generate a large number of distinct compounds. mdpi.com The unique steric and electronic properties of the cyclopropyl group can impart favorable characteristics, such as improved potency or metabolic stability, to the parent scaffold. mdpi.comresearchgate.net This strategy allows for the exploration of new chemical space and increases the probability of discovering novel lead compounds for drug development.

Utilization in Specific Organic Transformations

The reactivity of this compound makes it suitable for several specific and important organic transformations that are fundamental to synthetic chemistry.

TransformationRole of this compoundProduct Type
Nucleophilic Acyl Substitution ElectrophileEsters, Amides, Carboxylic Acids
Friedel-Crafts Acylation Acylating AgentAryl cyclopropyl ketones

Table 2: Summary of specific organic transformations involving this compound.

The most significant of these transformations is nucleophilic acyl substitution , which forms the basis for the synthesis of esters and amides as previously discussed. smolecule.com This reaction is highly versatile and is a common tactic for creating C-O and C-N bonds in organic synthesis. organic-chemistry.org

Another key application is in Friedel-Crafts acylation . In this reaction, this compound reacts with an aromatic compound in the presence of a Lewis acid catalyst to form an aryl ketone. smolecule.com This transformation is a powerful method for forming carbon-carbon bonds and attaching the acyl group to aromatic systems, which are common cores in pharmaceutical compounds.

Acylation Reactions (e.g., Friedel-Crafts Acylations)

As a reactive acyl chloride, this compound is a key reagent for introducing the 3-cyclopropyl-3-methylbutanoyl group onto various substrates. A primary application is in Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. smolecule.commasterorganicchemistry.com In this reaction, the acyl chloride reacts with an aromatic compound, such as benzene (B151609), in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). libretexts.orgchemguide.co.uk

The Lewis acid activates the acyl chloride by coordinating to the chlorine atom, which facilitates the formation of a highly electrophilic acylium ion. youtube.comyoutube.com This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone. libretexts.org This method is an effective way to form a new carbon-carbon bond and attach the bulky cyclopropyl-containing side chain to an aromatic core. chemguide.co.uk The resulting aryl ketone can serve as a precursor for more complex molecular architectures.

Table 1: Key Aspects of Friedel-Crafts Acylation with this compound

FeatureDescription
Reaction Type Electrophilic Aromatic Substitution
Substrates Aromatic compounds (e.g., Benzene, Toluene)
Reagent This compound
Catalyst Lewis Acid (e.g., Aluminum chloride, AlCl₃) masterorganicchemistry.com
Key Intermediate Acylium ion
Product Aryl ketone (e.g., 1-phenyl-3-cyclopropyl-3-methylbutan-1-one)
Bond Formed Carbon-Carbon (Aryl C–Acyl C)

Reductive Transformations to Aldehydes or Alcohols

The carbonyl group in this compound and its derivatives is amenable to various reductive transformations, yielding corresponding aldehydes or alcohols.

Reduction to Aldehyde: The direct reduction of the acyl chloride to an aldehyde, such as 3-cyclopropyl-3-methylbutanal, requires mild and selective reducing agents to prevent over-reduction to the primary alcohol. Catalytic hydrogenation under specific conditions (e.g., Rosenmund reduction) is a classic method for this transformation.

Reduction to Alcohol: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), can reduce the acyl chloride directly to the corresponding primary alcohol, 3-cyclopropyl-3-methylbutan-1-ol. Furthermore, the ketone products from Friedel-Crafts acylation reactions can be readily reduced to secondary alcohols. chemguide.co.uk This subsequent reduction can be achieved using various hydride reagents, providing access to chiral or achiral benzylic alcohols that are valuable synthetic intermediates.

Table 2: Potential Reduction Products

Starting MaterialProduct ClassSpecific Product ExampleTypical Reagent Class
This compoundAldehyde3-Cyclopropyl-3-methylbutanal doubtnut.comMild reducing agents
This compoundPrimary Alcohol3-Cyclopropyl-3-methylbutan-1-olStrong reducing agents (e.g., LiAlH₄)
Aryl-(3-cyclopropyl-3-methylbutanoyl) KetoneSecondary AlcoholAryl-(3-cyclopropyl-3-methylbutan-1-ol)Hydride reagents (e.g., NaBH₄)

Contributions to Total Synthesis Efforts

The unique structural features of the 3-cyclopropyl-3-methylbutanoyl unit make it a valuable component in the total synthesis of complex molecules, particularly in the development of pharmaceutical agents.

Strategic Incorporation of the 3-Cyclopropyl-3-methylbutanoyl Unit

The 3-cyclopropyl-3-methylbutanoyl moiety is strategically incorporated into molecules to enhance specific properties. The cyclopropyl group is a well-known bioisostere for other chemical groups and can improve the metabolic stability and binding affinity of a drug candidate. smolecule.com Its incorporation via the reactive acyl chloride handle allows for its late-stage introduction into a synthetic sequence. This unit is particularly valuable in the synthesis of protease inhibitors and kinase modulators, where the bulky and lipophilic nature of the group can occupy specific hydrophobic pockets in target enzymes. smolecule.com

Impact on Stereochemical Control in Synthesis

The strained cyclopropane ring and the adjacent quaternary carbon center create significant steric bulk, which can be exploited to control the stereochemical outcome of reactions. smolecule.com The torsional strain introduced by the cyclopropane ring can influence the conformation of transition states, leading to higher regioselectivity and stereoselectivity in subsequent chemical transformations. smolecule.com When the 3-cyclopropyl-3-methylbutanoyl unit is part of a larger molecule, its steric hindrance can direct the approach of reagents to other reactive sites on the molecule, thereby controlling the formation of new stereocenters.

Specialized Applications in Material Science Precursor Chemistry

Beyond its applications in traditional organic synthesis, this compound and its derivatives have found utility in material science. The strained three-membered ring of the cyclopropyl group is a key feature for these applications.

The compound can serve as a precursor for polymer cross-linking agents. smolecule.com This application leverages the propensity of the cyclopropane ring to undergo controlled ring-opening reactions under thermal or photolytic conditions. smolecule.com When incorporated into a polymer backbone or used as an additive, the cyclopropyl group can be opened to form new covalent bonds between polymer chains, resulting in a cross-linked network. This process can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting material.

Table 3: Application in Material Science

Application AreaFunction of CompoundKey Structural FeatureMechanismResulting Material Property
Polymer ChemistryPrecursor to Cross-Linking AgentsCyclopropane RingThermally or Photolytically Induced Ring-Opening smolecule.comEnhanced Thermal and Mechanical Stability

Spectroscopic Characterization Techniques in Research

Advanced Spectroscopic Methods for Conformational and Chiral Analysis

Further empirical research and publication of the findings are required to populate these sections with scientifically accurate and detailed information.

Computational and Theoretical Investigations of 3 Cyclopropyl 3 Methylbutanoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. mdpi.com For 3-Cyclopropyl-3-methylbutanoyl chloride, these calculations can elucidate its reactivity, particularly the electrophilicity of the carbonyl carbon, and the potential pathways of its reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the mechanisms of chemical reactions. researchgate.net For acyl chlorides, DFT studies can model transition states and reaction energy profiles, providing a quantitative understanding of reaction feasibility and kinetics.

Illustrative Reaction Coordinate for Nucleophilic Acyl Substitution:

Reaction StepDescriptionRelative Energy (kcal/mol) - Illustrative
ReactantsThis compound + Nucleophile0
Transition State 1Approach of nucleophile to carbonyl carbon+10 to +15
Tetrahedral IntermediateFormation of the tetrahedral intermediate-5 to -10
Transition State 2Expulsion of the chloride ion+5 to +10
ProductsAcyl-substituted product + Chloride ionVariable (depends on nucleophile)

This table provides a hypothetical energy profile for a typical nucleophilic acyl substitution reaction involving an acyl chloride, illustrating the type of data that can be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgnumberanalytics.com For this compound, which is an electrophile, the LUMO is of primary importance.

The energy and localization of the LUMO can predict the site of nucleophilic attack. In acyl chlorides, the LUMO is typically centered on the carbonyl carbon, indicating that this is the most electrophilic site. youtube.com The energy of the LUMO is also a key indicator of reactivity; a lower LUMO energy corresponds to a more reactive electrophile.

FMO Properties of a Representative Acyl Chloride:

Molecular OrbitalEnergy (eV) - IllustrativeDescription
HOMO-10 to -12Primarily located on the chlorine atom and oxygen lone pairs.
LUMO-1 to -3Primarily located on the π* orbital of the carbonyl group, with a large coefficient on the carbon atom.
HOMO-LUMO Gap8 to 10A larger gap indicates greater molecular stability.

This table presents typical energy ranges for the frontier molecular orbitals of an acyl chloride, demonstrating the data used in FMO analysis.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of this compound, including the orientation of the cyclopropyl (B3062369) and carbonyl groups, is crucial in determining its reactivity. Computational methods are essential for exploring its conformational landscape and understanding the underlying stereoelectronic effects.

The cyclopropane (B1198618) ring in this compound possesses significant ring strain due to its compressed C-C-C bond angles, which are forced to be 60° instead of the ideal 109.5° for sp³ hybridized carbons. utdallas.edu This strain energy, typically around 27.5 kcal/mol for an unsubstituted cyclopropane, influences the molecule's stability and reactivity. masterorganicchemistry.com

Computational methods can be used to calculate the strain energy in substituted cyclopropanes. stackexchange.comresearchgate.net The presence of the adjacent carbonyl group and the bulky 3-methylbutanoyl substituent can modulate the electronic structure and, consequently, the strain energy of the cyclopropyl ring.

Calculated Strain Energies of Small Cycloalkanes:

CycloalkaneRing SizeTotal Strain Energy (kcal/mol)
Cyclopropane3~27.6
Cyclobutane4~26.3
Cyclopentane5~6.2
Cyclohexane6~0

This table, with data adapted from experimental and computational studies, shows the high strain energy of cyclopropane relative to other cycloalkanes. libretexts.org

The 3-methylbutanoyl group attached to the same carbon as the cyclopropyl ring in this compound creates significant steric hindrance around the reactive carbonyl center. youtube.com This steric bulk can impede the approach of nucleophiles, thereby influencing reaction rates and selectivity. nih.govyoutube.com

Computational studies can quantify these steric effects by modeling the transition states of reactions with different nucleophiles. By calculating the activation energies, it is possible to predict how the steric bulk will favor or disfavor certain reaction pathways. For example, a bulky nucleophile will experience a higher activation barrier, leading to a slower reaction rate compared to a smaller nucleophile. acs.org

Illustrative Effect of Steric Hindrance on Reaction Rates:

Nucleophile SizeRelative Activation Energy (kcal/mol) - IllustrativePredicted Relative Rate
Small (e.g., H₂O)BaselineFast
Medium (e.g., CH₃OH)+2 to +4Moderate
Large (e.g., (CH₃)₃COH)+5 to +8Slow

This table provides a hypothetical illustration of how increasing the steric bulk of the nucleophile can lead to higher activation energies and slower reaction rates in a reaction with a sterically hindered electrophile like this compound.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small molecular clusters, molecular dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions, solvation, and diffusion.

For this compound, MD simulations could be used to study its interactions with various solvents. For instance, in an aqueous solution, simulations could reveal the structure of the hydration shell around the molecule and the dynamics of water molecules in its vicinity. This information is crucial for understanding how the solvent influences the molecule's reactivity. Although specific MD simulations for this compound are not documented, the methodology is well-established for studying similar small organic molecules in solution. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

In the absence of extensive experimental data, computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. Through various theoretical methods, it is possible to simulate and analyze spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing valuable insights into the molecule's structure and electronic environment. These predictions are crucial for aiding in the identification, characterization, and analysis of the compound.

The primary approach for these predictions involves quantum chemical calculations, most notably Density Functional Theory (DFT). numberanalytics.comnumberanalytics.com DFT methods, particularly with functionals like B3LYP, have been shown to provide a good balance between computational cost and accuracy for predicting spectroscopic properties of organic molecules. nih.govresearchgate.netresearchgate.net The choice of basis set, such as the Pople-style 6-31G* or 6-311G(d,p), is also a critical factor that influences the accuracy of the calculations. libretexts.orgnorthwestern.eduuni-rostock.de

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

Computational methods can predict both ¹H and ¹³C NMR spectra with a reasonable degree of accuracy. The most common technique is the Gauge-Including Atomic Orbital (GIAO) method, which is effective in calculating the isotropic magnetic shielding tensors of nuclei. rsc.orgacs.orgimist.ma

The computational process begins with the optimization of the molecule's three-dimensional geometry at a chosen level of theory (e.g., B3LYP/6-31G*). Following this, the GIAO method is employed to calculate the absolute magnetic shielding values (σ) for each nucleus. These shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula:

δ_sample = σ_TMS - σ_sample

This procedure provides theoretical chemical shifts that can be directly compared to experimental data. While there can be systematic errors, linear scaling methods are often applied to improve the correlation between predicted and experimental values. nih.govacs.orgacs.org DFT calculations have demonstrated the ability to predict ¹H and ¹³C chemical shifts, aiding in the assignment of complex spectra. nih.govacs.orgrsc.org

For this compound, a theoretical prediction would yield distinct chemical shifts for the various hydrogen and carbon atoms within the molecule. The protons on the cyclopropyl ring are expected to appear at high field (low ppm) due to the ring's unique electronic structure. The methyl protons would likely be a singlet, while the methylene (B1212753) protons adjacent to the carbonyl group would show a characteristic downfield shift. Similarly, the ¹³C NMR spectrum would be predicted, with the carbonyl carbon appearing at a significantly downfield position.

Below is an illustrative table of hypothetical predicted NMR chemical shifts for this compound, as would be generated by a typical DFT/GIAO calculation.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This data is for illustrative purposes and is not from a published computational study.

¹H NMR
Atom Predicted Chemical Shift (δ, ppm)
Cyclopropyl CH 0.8 - 1.2
Cyclopropyl CH₂ 0.4 - 0.7
Methyl (CH₃)₂ 1.1 - 1.4

¹³C NMR

Atom Predicted Chemical Shift (δ, ppm)
Carbonyl C=O 175 - 180
Quaternary C 40 - 45
Methylene CH₂ 55 - 60
Methyl (CH₃)₂ 25 - 30
Cyclopropyl CH 15 - 20

Infrared (IR) Spectroscopy Prediction

Theoretical IR spectroscopy is a valuable tool for identifying the vibrational modes of a molecule. nih.govrsc.org The process involves calculating the second derivatives of the energy with respect to the nuclear coordinates, which forms a matrix known as the Hessian. github.io Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. aip.orgopenmopac.netaip.org

The intensity of an IR absorption band is proportional to the square of the change in the dipole moment during the corresponding vibration. numberanalytics.comgithub.io Therefore, computational methods also calculate these dipole moment derivatives to predict the intensities of the IR peaks.

For this compound, the most prominent predicted peak would be the C=O stretching frequency of the acyl chloride group, typically expected in the range of 1780-1820 cm⁻¹. Other characteristic vibrations would include C-H stretching from the alkyl and cyclopropyl groups, and various bending and rocking modes.

It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other approximations inherent in the computational models. numberanalytics.com This scaling brings the theoretical spectrum into closer agreement with experimental results.

An example of predicted IR vibrational frequencies for this compound is presented in the table below.

Table 2: Illustrative Predicted IR Frequencies for this compound This data is for illustrative purposes and is not from a published computational study.

Predicted Frequency (cm⁻¹) (Scaled) Intensity Vibrational Assignment
2950 - 3050 Medium C-H Stretch (Alkyl & Cyclopropyl)
1795 Strong C=O Stretch (Acyl Chloride)
1460 Medium CH₂/CH₃ Bending
1020 Medium C-C Stretch (Cyclopropyl ring)

Mass Spectrometry (MS) Fragmentation Prediction

Predicting mass spectra is computationally more challenging than NMR or IR prediction due to the complex nature of ionization and fragmentation processes. researchgate.net However, computational approaches can still provide valuable insights. Methods for predicting fragmentation patterns range from rule-based systems that use known fragmentation mechanisms to quantum chemical calculations that model bond dissociation energies. oup.comepfl.ch

For this compound, a key fragmentation pathway would likely involve the loss of the chlorine atom or the entire COCl group. Another common fragmentation would be the cleavage of the bond adjacent to the quaternary carbon, leading to the formation of stable carbocations. Deep learning and other machine learning models are increasingly being used to predict entire tandem mass spectra from a molecule's structure. researchgate.netnih.gov

Computational predictions of spectroscopic properties are an indispensable component of modern chemical research, enabling the analysis of novel compounds like this compound, often in advance of their synthesis and experimental characterization.

Q & A

Q. Table 1. Comparative Synthetic Methods

MethodReagentYield (%)Purity (%)Key Advantage
Thionyl ChlorideSOCl₂8892Cost-effective
Oxalyl Chloride(COCl)₂9598Minimal byproducts

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Prioritize the following techniques:

  • ¹H NMR : Cyclopropyl protons appear as multiplets (δ 0.5–1.2 ppm), while the methyl group resonates at δ 1.2–1.5 ppm.
  • ¹³C NMR : The carbonyl carbon appears at ~170 ppm, with cyclopropyl carbons at 8–12 ppm.
  • FT-IR : Strong C=O stretch (~1800 cm⁻¹) and C-Cl stretch (550–600 cm⁻¹).
  • GC-MS : Molecular ion peak at m/z 158.6 (molecular weight = 158.6 g/mol). Cross-reference with authentic standards to avoid misassignments .

Advanced Question: How can researchers resolve discrepancies in reported reactivity data for nucleophilic acyl substitution reactions?

Methodological Answer:
Discrepancies often arise from solvent polarity, nucleophile strength, or trace moisture. To address:

Solvent Screening : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene).

Kinetic Studies : Measure reaction rates under controlled conditions (25°C, inert atmosphere).

Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect hydrolyzed byproducts (e.g., carboxylic acid). A 2021 study showed 30% higher yields in DMF due to enhanced nucleophilicity .

Advanced Question: What strategies mitigate hydrolytic instability during storage or experiments?

Methodological Answer:

  • Storage : Seal in argon-purged ampules at -20°C with 3Å molecular sieves.
  • In Situ Generation : Prepare fresh batches immediately before use.
  • Stabilizers : Add 1–2% hydroquinone to inhibit radical-mediated degradation. A 2025 study reported 95% stability over six months using these protocols .

Basic Question: What are the primary applications in medicinal chemistry?

Methodological Answer:

  • Peptide Modification : Introduces cyclopropyl-methyl motifs to enhance lipophilicity (e.g., protease inhibitors).
  • Prodrug Synthesis : Acylates hydroxyl groups to improve bioavailability.
  • Polymer Functionalization : Grafts onto backbones for controlled drug release. Recent studies highlight its use in kinase inhibitors with improved metabolic stability .

Advanced Question: How does the cyclopropyl group’s steric environment influence regioselectivity?

Methodological Answer:
The cyclopropyl group directs nucleophilic attack via steric hindrance:

  • Kinetic Control : At -78°C, nucleophiles attack the carbonyl carbon.
  • Thermodynamic Control : At 25°C, neighboring group participation favors rearranged products.
    DFT calculations (B3LYP/6-31G*) show a 15 kcal/mol rotational barrier, explaining selectivity in Diels-Alder reactions. Experimental data from 2023 corroborate this .

Q. Table 2. Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMRδ 0.8–1.2 (m, cyclopropyl), 1.3 (s, CH₃)
FT-IR1802 cm⁻¹ (C=O), 590 cm⁻¹ (C-Cl)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.